molecular formula C17H26N2O2 B14733220 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile CAS No. 5424-70-4

4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile

Cat. No.: B14733220
CAS No.: 5424-70-4
M. Wt: 290.4 g/mol
InChI Key: IANZFSNRGPYBKQ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile typically involves multiple steps. One common method includes the alkylation of 2,3-dimethoxybenzaldehyde with diethylamine, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)-2-(3,4-dimethoxyphenyl)-2-methylbutanenitrile
  • 4-(Diethylamino)-2-(2,4-dimethoxyphenyl)-2-methylbutanenitrile
  • 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-ethylbutanenitrile

Uniqueness

4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile is unique due to the specific positioning of the diethylamino and dimethoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

5424-70-4

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-(diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile

InChI

InChI=1S/C17H26N2O2/c1-6-19(7-2)12-11-17(3,13-18)14-9-8-10-15(20-4)16(14)21-5/h8-10H,6-7,11-12H2,1-5H3

InChI Key

IANZFSNRGPYBKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C)(C#N)C1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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